(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807419
InChI: InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine

CAS No.:

Cat. No.: VC17807419

Molecular Formula: C11H16N4

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine -

Specification

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
IUPAC Name (1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine
Standard InChI InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3/t9-/m0/s1
Standard InChI Key STGGMMMPXMVMBT-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N
Canonical SMILES CC(C)CC(C1=NN=C2N1C=CC=C2)N

Introduction

(1S)-3-methyl-1-{ triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a complex organic compound belonging to the triazolo-pyridine class. It features a unique structure consisting of a butan-1-amine moiety linked to a triazolo-pyridine framework. This compound has garnered significant attention in biochemical research due to its potential biological activities and pharmacological properties.

Synthesis

The synthesis of (1S)-3-methyl-1-{ triazolo[4,3-a]pyridin-3-yl}butan-1-amine typically involves multi-step organic synthesis techniques. These methods include constructing the triazolo-pyridine framework followed by the introduction of the butan-1-amine moiety. Conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Biological Activities

This compound has shown promising biological activities, particularly in interacting with various enzymes and cellular pathways. It is believed to have potential applications in treating conditions like anxiety, depression, or other neurological disorders due to its interactions with biological targets. Additionally, it inhibits certain kinases involved in critical signaling pathways, affecting cell growth and differentiation.

Chemical Reactions

(1S)-3-methyl-1-{ triazolo[4,3-a]pyridin-3-yl}butan-1-amine can participate in various chemical reactions typical of amines and heterocycles. These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with varied biological activities.

Applications in Research

The compound is primarily utilized in biochemical research due to its ability to interact with enzymes and influence cellular signaling processes. Its applications span medicinal chemistry and biochemistry, with ongoing research exploring its potential therapeutic uses.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Methyl- triazolo[4,3-a]pyridineCore triazole-pyridine structureBasic scaffold for derivatives
5-Methyl- triazolo[4,3-b]pyridineDifferent triazole positioningVarying biological activity profiles
2-Amino- triazolo[4,3-a]pyridineAmino group at different positionPotentially different pharmacological effects

Safety and Handling

(1S)-3-methyl-1-{ triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride is classified as an irritant, requiring appropriate handling precautions during laboratory use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator